molecular formula C12H19N5O5S B2508016 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034225-21-1

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2508016
CAS No.: 2034225-21-1
M. Wt: 345.37
InChI Key: FWZBHPDZOCUOIM-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H19N5O5S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Imidazoline and its derivatives have been identified as effective corrosion inhibitors for carbon steel in acid media. Cruz et al. (2004) conducted an experimental study demonstrating that imidazoline, due to its heterocyclic ring structure and active nitrogen sites, shows good efficiency as a corrosion inhibitor. This finding is significant for industries seeking cost-effective and reliable methods to protect metal infrastructure against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Drug Synthesis

Research into the synthesis and biological activity of imidazolylbenzamides and benzene-sulfonamides has revealed their potential as selective class III agents for cardiac electrophysiological modulation. Morgan et al. (1990) described the synthesis of several N-substituted imidazolylbenzamides showing comparable potency to sematilide in vitro, suggesting these compounds' utility in developing new cardiovascular drugs (Morgan et al., 1990).

Catalysis

Imidazolium salts, when combined with FeCl3, form highly efficient catalytic systems for synthesizing benzimidazoles, a class of compounds with significant antibacterial properties. Khazaei et al. (2011) demonstrated that these catalytic systems facilitate the condensation of benzene-1,2-diamine with aromatic aldehydes, offering an efficient and environmentally friendly method for benzimidazole derivatives synthesis (Khazaei et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Imidazole rings are often involved in binding to biological macromolecules such as proteins and nucleic acids, so this compound could potentially interact with such targets in a biological system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in areas such as medicinal chemistry or material science .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O5S/c1-23(20,21)17-6-5-16(12(17)19)11(18)14-3-8-22-9-7-15-4-2-13-10-15/h2,4,10H,3,5-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZBHPDZOCUOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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